Home > Products > Screening Compounds P131303 > 5'-Deoxy-4',5-difluorouridine
5'-Deoxy-4',5-difluorouridine - 113548-97-3

5'-Deoxy-4',5-difluorouridine

Catalog Number: EVT-1176009
CAS Number: 113548-97-3
Molecular Formula: C9H10F2N2O5
Molecular Weight: 264.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-Deoxy-4',5-difluorouridine is a nucleoside analog that has garnered attention for its potential as a prodrug of 5-fluorouracil, an established chemotherapeutic agent. This compound is characterized by the absence of a hydroxyl group at the 5' position, which significantly alters its biochemical properties and interactions within biological systems. The modification of the uridine structure with fluorine atoms enhances its stability and metabolic profile, making it a subject of interest in cancer treatment research.

Source and Classification

5'-Deoxy-4',5-difluorouridine is classified as a fluorinated nucleoside analogue. It is synthesized from uridine derivatives through various chemical processes that introduce fluorine at specific positions on the nucleoside structure. This compound is primarily investigated within the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications against cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5'-deoxy-4',5-difluorouridine typically involves several steps:

  1. Starting Material: The synthesis often begins with 5-fluorouridine or other related nucleosides.
  2. Fluorination: The introduction of fluorine atoms at the 4' and 5' positions can be achieved through methods such as electrophilic fluorination using reagents like iodine and silver fluoride. This step requires careful control of reaction conditions to ensure selective substitution without affecting other functional groups .
  3. Purification: Following synthesis, products are purified using chromatographic techniques to isolate the desired nucleoside from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of 5'-deoxy-4',5-difluorouridine can be represented as follows:

  • Chemical Formula: C9_{9}H10_{10}F2_{2}N2_{2}O4_{4}
  • Molecular Weight: Approximately 236.19 g/mol

The compound features a ribofuranose sugar backbone with fluorine substituents at the 4' and 5' positions, which are critical for its biological activity. The absence of the hydroxyl group at the 5' position distinguishes it from other nucleoside analogues, affecting its phosphorylation and incorporation into nucleic acids .

Chemical Reactions Analysis

Reactions and Technical Details

5'-deoxy-4',5-difluorouridine undergoes various chemical reactions that are essential for its function as a prodrug:

  1. Hydrolysis: The glycosidic bond in 5'-deoxy-4',5-difluorouridine is susceptible to hydrolysis, which can be significantly accelerated in acidic conditions. This reaction leads to the release of 5-fluorouracil, the active form that exerts anticancer effects .
  2. Enzymatic Conversion: In vivo, uridine phosphorylase catalyzes the conversion of 5'-deoxy-4',5-difluorouridine to 5-fluorouracil, facilitating its incorporation into RNA or DNA, thereby disrupting cellular processes critical for cancer cell proliferation .
Mechanism of Action

Process and Data

The mechanism by which 5'-deoxy-4',5-difluorouridine exerts its effects primarily involves its conversion to 5-fluorouracil:

  1. Prodrug Activation: Upon administration, this compound is converted by uridine phosphorylase into 5-fluorouracil.
  2. Inhibition of Nucleotide Synthesis: Once activated, 5-fluorouracil interferes with RNA synthesis by incorporating into RNA strands or inhibiting thymidylate synthase, leading to decreased thymidine levels necessary for DNA replication.
  3. Enhanced Efficacy: The presence of fluorine atoms enhances the stability of the nucleoside against enzymatic degradation compared to non-fluorinated analogues, resulting in improved efficacy against certain cancer cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol.
  • Stability: Exhibits stability under acidic conditions but is sensitive to alkaline hydrolysis.

These properties are crucial for determining suitable formulations for therapeutic use and for understanding how the compound behaves in biological systems .

Applications

Scientific Uses

The primary application of 5'-deoxy-4',5-difluorouridine lies in oncology as a prodrug for 5-fluorouracil. Its enhanced bioavailability and reduced side effects make it a candidate for further clinical development in cancer therapies. Research continues into optimizing its delivery mechanisms and exploring combinations with other chemotherapeutic agents to improve treatment outcomes against various cancers .

Introduction to 5'-Deoxy-4',5-difluorouridine

Historical Context of Fluorinated Nucleoside Analogues

The development of fluorinated nucleoside analogues represents a cornerstone in medicinal chemistry, driven by strategic atomic substitutions to enhance therapeutic efficacy. The discovery of nucleocidin in 1956 marked a pivotal milestone, as it was the first naturally occurring nucleoside found to contain a 4'-fluorine atom within its ribose ring . This rare natural product exhibited potent anti-trypanosomal activity, though its clinical utility was limited by significant toxicity . Concurrently, the 1957 introduction of 5-fluorouracil (5-FU) revolutionized anticancer therapy by demonstrating that fluorine substitution at the C-5 position of uracil could disrupt nucleotide metabolism in malignant cells [4] [6]. These discoveries catalyzed decades of research into synthetic fluorinated nucleosides, including arabinosyl derivatives like cytarabine (Ara-C) and vidarabine (Ara-A), which established the antiviral potential of sugar-modified nucleosides [5]. The subsequent FDA approvals of gemcitabine (2′,2′-difluorodeoxycytidine) and sofosbuvir underscored the clinical impact of fluorine in nucleoside design, validating targeted fluorination as a strategy to optimize pharmacological profiles [5] [7].

Table 1: Key Milestones in Fluorinated Nucleoside Development

YearCompoundSignificance
1956NucleocidinFirst natural 4'-fluorinated nucleoside; anti-trypanosomal activity
19575-Fluorouracil (5-FU)First fluoropyrimidine anticancer agent; inhibits thymidylate synthase
1969Cytarabine (Ara-C)2′-Arabinose-modified cytidine; FDA-approved for leukemias
1976Vidarabine (Ara-A)Arabinosyladenine; early antiviral for herpesviruses
1996Gemcitabine2′,2′-Difluorodeoxycytidine; FDA-approved for pancreatic cancer
2013Sofosbuvir2′-F-2′-methyluridine prodrug; breakthrough hepatitis C therapy

Structural and Functional Significance of 4'- and 5-Fluorine Substitutions

The biological activity of fluorinated nucleosides is governed by stereoelectronic effects and conformational perturbations induced by fluorine atoms. Substitution at the C-5 position of uracil (as in 5-FU) creates a thymine mimic that competitively inhibits thymidylate synthase (TS)—a rate-limiting enzyme in DNA synthesis [4]. This inhibition depletes thymidine triphosphate pools and promotes misincorporation of fluoronucleotides into RNA, disrupting ribosomal function and pre-mRNA splicing [4]. In contrast, 4′-fluorination of the ribose ring alters sugar puckering dynamics and introduces stereoelectronic constraints that profoundly impact interactions with viral and mammalian enzymes [1] . Computational studies reveal that 4′-fluoro substituents occupy unique binding pockets in RNA-dependent RNA polymerases (RdRps), enhancing selectivity for viral over host polymerases [1]. Additionally, the C-F bond’s stability reduces enzymatic deglycosylation, prolonging intracellular half-lives of fluorinated analogues [7]. The dual fluorination in 5'-deoxy-4',5-difluorouridine thus merges these mechanisms: The 5-FU moiety targets TS and RNA processing, while the 4′-F ribose enhances metabolic stability and polymerase recognition.

Table 2: Structural and Functional Impacts of Fluorine Substitutions

Substitution SiteBiochemical ConsequenceTherapeutic Outcome
C-5 (uracil/base)• TS enzyme inhibition • RNA misincorporation • Disrupted pseudouridylationAnticancer cytotoxicity via DNA/RNA synthesis arrest
4′-position (ribose)• Altered sugar pucker (C3′-endo) • Enhanced glycosidic bond stability • Unique polymerase bindingViral polymerase selectivity; metabolic resistance to phosphorylases
Dual (4′,5)• Combined TS inhibition and conformational modulation • Prodrug activation requirementSynergistic anticancer effects; tumor-selective activation

Role as a Prodrug of 5-Fluorouracil in Anticancer Therapeutics

5'-Deoxy-4',5-difluorouridine functions as a bifunctional prodrug engineered to optimize the delivery and activation of 5-fluorouracil (5-FU) within tumor tissues. Its design addresses two key limitations of free 5-FU: rapid catabolism by dihydropyrimidine dehydrogenase (DPD) in hepatic tissues, and nonselective cytotoxicity causing damage to rapidly dividing healthy cells [4] [6]. The 5′-deoxyribose modification prevents initial phosphorylation by thymidine kinase, rendering the prodrug inert until it encounters tumor-specific activation machinery [6]. Intracellular activation occurs via a two-step enzymatic cascade:

  • Phosphorolytic cleavage by thymidine phosphorylase (TP), which is overexpressed in colorectal, breast, and pancreatic tumors, generates 4',5-difluorouracil.
  • Anabolic phosphorylation by uridine-cytidine kinase yields 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), the active TS-inhibiting species [4] [6].

The 4′-fluorine substitution concurrently protects the glycosidic bond from degradation by cellular phosphorylases, extending the prodrug’s plasma half-life [1]. This architecture enables selective intratumoral activation, as demonstrated by comparative studies showing 3–8-fold higher TP activity in malignant versus adjacent healthy tissues [6]. When combined with leucovorin (a reduced folate), 5'-deoxy-4',5-difluorouridine’s active metabolite (FdUMP) forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, amplifying TS inhibition by >100-fold [4]. This prodrug strategy exemplifies rational fluorination to enhance tumor targeting while circumventing systemic 5-FU toxicity.

Table 3: Activation Pathway of 5'-Deoxy-4',5-difluorouridine

EnzymeTissue ExpressionBiotransformation StepProduct
Thymidine phosphorylase (TP)Overexpressed in tumorsPhosphorolysis of glycosidic bond4',5-Difluorouracil
Uridine-cytidine kinaseUbiquitous5′-Phosphorylation5-Fluoro-2′-deoxyuridine monophosphate (FdUMP)
Thymidylate synthase (TS)DNA-synthesizing cellsTernary complex formation with FdUMP and folate cofactorsIrreversible TS inhibition

Properties

CAS Number

113548-97-3

Product Name

5'-Deoxy-4',5-difluorouridine

IUPAC Name

5-fluoro-1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

InChI

InChI=1S/C9H10F2N2O5/c1-9(11)5(15)4(14)7(18-9)13-2-3(10)6(16)12-8(13)17/h2,4-5,7,14-15H,1H3,(H,12,16,17)/t4-,5+,7-,9-/m1/s1

InChI Key

ZCIKXSATRITCDY-BBERBSMNSA-N

SMILES

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F

Synonyms

4'-F-5'-dFUrd
5'deoxy-4',5-difluorouridine

Canonical SMILES

CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F

Isomeric SMILES

C[C@@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.